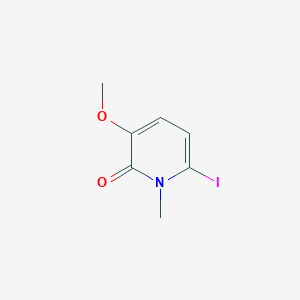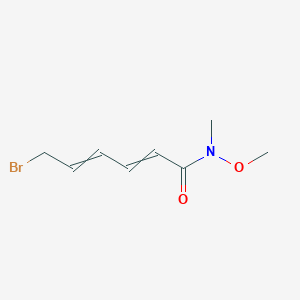
6-Iodo-3-methoxy-1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Iodo-3-methoxy-1-methylpyridin-2-one is a heterocyclic organic compound with the molecular formula C7H8INO2. This compound is characterized by the presence of an iodine atom at the 6th position, a methoxy group at the 3rd position, and a methyl group at the 1st position on a pyridin-2-one ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-3-methoxy-1-methylpyridin-2-one typically involves the iodination of 3-methoxy-1-methylpyridin-2-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at a controlled temperature to ensure selective iodination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Iodo-3-methoxy-1-methylpyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, or the pyridin-2-one ring can be reduced to a dihydropyridine derivative.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 6-amino-3-methoxy-1-methylpyridin-2-one or 6-thio-3-methoxy-1-methylpyridin-2-one.
Oxidation Products: 6-Iodo-3-hydroxy-1-methylpyridin-2-one.
Reduction Products: 6-Iodo-3-methoxy-1-methyl-1,2-dihydropyridin-2-one.
Wissenschaftliche Forschungsanwendungen
6-Iodo-3-methoxy-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other enzyme modulators.
Wirkmechanismus
The mechanism of action of 6-Iodo-3-methoxy-1-methylpyridin-2-one depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom and methoxy group can play crucial roles in binding to the active site of enzymes or receptors, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
- 6-Iodo-2-methylpyridin-3-ol
- 6-Iodo-3-(methoxymethyl)-2-methylpyridine
- 2-Iodo-5-methoxypyridine
Comparison: 6-Iodo-3-methoxy-1-methylpyridin-2-one is unique due to the specific arrangement of its functional groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C7H8INO2 |
|---|---|
Molekulargewicht |
265.05 g/mol |
IUPAC-Name |
6-iodo-3-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8INO2/c1-9-6(8)4-3-5(11-2)7(9)10/h3-4H,1-2H3 |
InChI-Schlüssel |
IODONEJRHILNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C(C1=O)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)


![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)

![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)


![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12634580.png)
